molecular formula C55H70N4O6Zn B13743793 Zinc pheophytin B CAS No. 22088-19-3

Zinc pheophytin B

Cat. No.: B13743793
CAS No.: 22088-19-3
M. Wt: 948.5 g/mol
InChI Key: NGCIBSGGGZNKCK-HXAPHQIMSA-L
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Description

Zinc pheophytin B is a derivative of pheophytin, which is a chlorophyll molecule lacking a central magnesium ion This compound plays a significant role in photosynthesis, acting as the first electron carrier intermediate in the electron transfer pathway of Photosystem II in plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of zinc pheophytin B typically involves the pheophytinization of chlorophyll, followed by the incorporation of zinc ions. The process begins with the extraction of chlorophyll from plant leaves, which is then treated with a weak acid to remove the magnesium ion, resulting in pheophytin. The pheophytin is then incubated with zinc chloride (ZnCl₂) to replace the magnesium ion with a zinc ion. This process can be enhanced by repeating the metallization step to improve the yield .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of excised plant leaves, such as those from winter wheat (Triticum aestivum L.), which are treated with EDTA-Na to remove phenolic compounds and magnesium ions at a pH of 3.5-4.0. The leaves are then incubated with zinc chloride, dried, and stored in the dark. The zinc derivatives are extracted by double treatment with ethanol .

Chemical Reactions Analysis

Types of Reactions

Zinc pheophytin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in photosynthesis and other applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions involve the replacement of specific functional groups in the molecule. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Zinc pheophytin B has a wide range of scientific research applications due to its unique properties. Some of the key applications include:

Mechanism of Action

The mechanism of action of zinc pheophytin B involves its role as an electron carrier in the electron transfer pathway of Photosystem II. In this process, light drives electrons from the reaction center through this compound, which then passes the electrons to a quinone. This electron transfer is essential for the conversion of sunlight into chemical energy during photosynthesis .

Comparison with Similar Compounds

Zinc pheophytin B can be compared with other similar compounds, such as:

Properties

CAS No.

22088-19-3

Molecular Formula

C55H70N4O6Zn

Molecular Weight

948.5 g/mol

IUPAC Name

zinc;(E)-[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate

InChI

InChI=1S/C55H72N4O6.Zn/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2/b34-25+;

InChI Key

NGCIBSGGGZNKCK-HXAPHQIMSA-L

Isomeric SMILES

CCC\1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C/[O-])C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2]

Canonical SMILES

CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2]

Origin of Product

United States

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